![molecular formula C12H15ClN2O B2792365 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide CAS No. 2411246-54-1](/img/structure/B2792365.png)
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the amide class of organic compounds and is commonly referred to as CP-945,598.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide is not fully understood. However, it is believed to act as a selective antagonist of the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By blocking this receptor, 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide may reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide have been studied in various preclinical models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and multiple sclerosis. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide in lab experiments is its high potency and selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, a limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research related to 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide. One area of interest is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of this compound, making it a more useful tool in experimental settings.
Synthesemethoden
The synthesis of 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide involves the reaction of 2-cyclopropylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylpropan-2-amine to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have significant anti-inflammatory and analgesic effects in preclinical studies. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including neuropathic pain, multiple sclerosis, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(13)12(16)15-7-9-4-5-14-11(6-9)10-2-3-10/h4-6,8,10H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUHQRWEJEVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

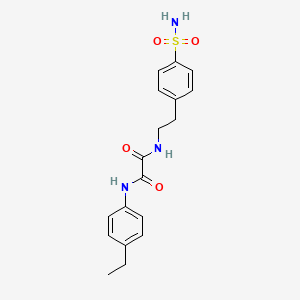


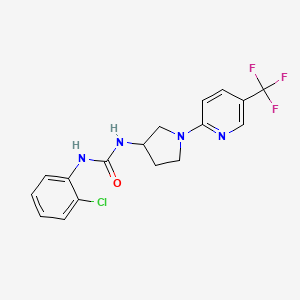

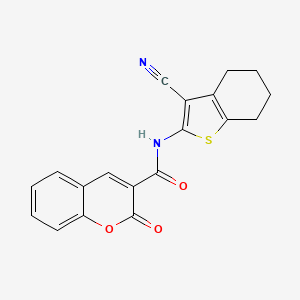


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2792298.png)
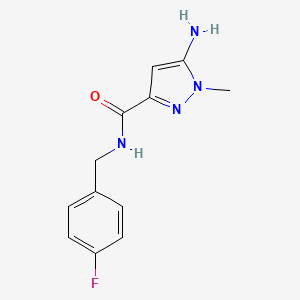
![2-methyl-N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2792300.png)

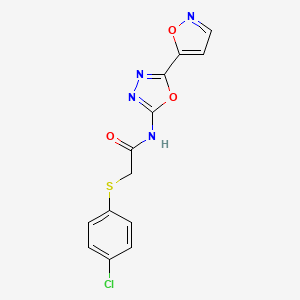
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2792305.png)